molecular formula C8H8N4 B1613738 Quinazoline-2,6-diamine CAS No. 882670-95-3

Quinazoline-2,6-diamine

Cat. No. B1613738
M. Wt: 160.18 g/mol
InChI Key: JPQGNMIFCUOXTB-UHFFFAOYSA-N
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Description

Quinazoline-2,6-diamine, also known as 2,6-diaminoquinazoline, is an organic compound with the chemical formula C8H6N2. It belongs to the quinazoline family, which is a class of heterocyclic compounds. Quinazoline-2,6-diamine has a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. It appears as light yellow crystalline solid and is soluble in water .


Synthesis Analysis

The synthesis of quinazoline-2,6-diamine can be achieved through various methods. One of the reported approaches involves the decarboxylation of the 2-carboxy derivative of quinazoline. Another method utilizes anthranilic acid treatment with amide to yield 4-oxo-3,4-dihydroquinazolines by Niementowski synthesis .


Molecular Structure Analysis

Quinazoline-2,6-diamine is a planar molecule, consisting of one benzene ring and one pyrimidine ring. Its chemical structure is shown below:


Chemical Reactions Analysis

The reactivity of quinazoline-2,6-diamine depends on its substituents and their positions. For example, derivatives with specific substituents have been synthesized for medicinal purposes, including antimalarial and anticancer agents. Docking studies suggest that some compounds may bind with the EGFR tyrosine kinase domains .


Physical And Chemical Properties Analysis

  • Acidity (pKa) : 3.51

Scientific Research Applications

Quinazoline-2,6-diamine and its derivatives have been found to have a wide range of pharmacological activities. They are used in various fields of medicinal chemistry for the treatment of various diseases . Here are some general applications:

  • Anticancer Activity : Quinazoline derivatives have shown significant anticancer activity. For example, one study synthesized a compound that showed potent cell inhibitory activity with IC 50 values of 2.09 and 2.08 μM against MCF-7 and HepG2 cell lines, respectively .
  • Antiviral Activity : Quinazoline compounds have also been reported to have antiviral properties .
  • Antibacterial Activity : These compounds have been used in the development of antibacterial agents .
  • Antitubercular Activity : Quinazoline derivatives have been used in the treatment of tuberculosis .
  • Analgesic Activity : Some quinazoline compounds have analgesic properties .
  • Anti-inflammatory Activity : Quinazoline derivatives have been used in the treatment of inflammation .
  • Antifungal Activity : Quinazoline compounds have been reported to have antifungal properties .
  • Antidiabetic Activity : Some quinazoline derivatives have shown potential in the treatment of diabetes .
  • Antioxidant Activity : Quinazoline compounds have been found to possess antioxidant properties .
  • Antihypertensive Activity : Quinazoline derivatives have been used in the treatment of hypertension .
  • Vasodilator Activity : One compound (compound 8, N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine) demonstrated a vasorelaxant effect on rat pulmonary arteries, showing its potential usefulness as a systemic vasodilator .
  • Antimalarial Activity : Quinazoline derivatives have been used in the treatment of malaria .
  • Urinary Bladder Cancer Therapy : Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
  • Treatment of Various Diseases : Quinazoline compounds have been used in the treatment of various diseases, including cancer, viral infections, diabetes, inflammation, bacterial infections, and more .
  • Pharmaceutical Products : Quinazoline compounds are the building blocks of many pharmaceutical products .
  • Agriculture : Quinazoline compounds have important applications in agriculture .
  • Anticonvulsant Activity : Some quinazoline compounds have anticonvulsant properties .
  • Sedative-Hypnotic Activity : Quinazoline compounds have been used as sedative-hypnotics .

Safety And Hazards

Quinazoline-2,6-diamine is considered an irritant. Proper safety precautions should be followed when handling this compound .

Future Directions

Researchers continue to explore new synthetic strategies and functionalization approaches to enhance the biological activity of quinazoline derivatives. These efforts aim to generate a greater number of biologically active candidates for potential therapeutic applications .

properties

IUPAC Name

quinazoline-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQGNMIFCUOXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629000
Record name Quinazoline-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazoline-2,6-diamine

CAS RN

882670-95-3
Record name Quinazoline-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AK Dutta, SK Venkataraman, XS Fei… - Bioorganic & medicinal …, 2004 - Elsevier
In a recent preliminary communication we described the development of a series of hybrid molecules for the dopamine D2 and D3 receptor subtypes. The design of these compounds …
Number of citations: 65 www.sciencedirect.com
E Hassaan, C Hohn, FR Ehrmann… - Journal of Medicinal …, 2020 - ACS Publications
Fragment-based lead discovery was applied to tRNA-guanine transglycosylase, an enzyme modifying post-transcriptionally tRNAs in Shigella, the causative agent of shigellosis. TGT …
Number of citations: 5 pubs.acs.org

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